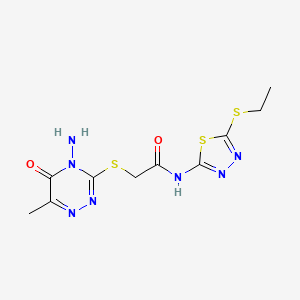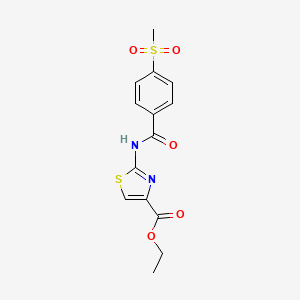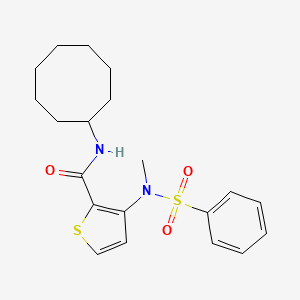
N-cyclooctyl-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclooctyl-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide is a synthetic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their wide range of applications in medicinal chemistry and material science due to their unique structural and electronic properties .
作用机制
Target of Action
The primary targets of N-cyclooctyl-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide are currently unknown. This compound is a relatively new entity and research is ongoing to identify its specific targets and their roles .
Result of Action
The molecular and cellular effects of This compound ’s action are currently unknown . As more research is conducted, these effects will be better understood.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of This compound . .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including N-cyclooctyl-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide, typically involves heterocyclization reactions. Common synthetic methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These reactions often involve the condensation of sulfur with various carbonyl compounds under specific conditions.
Industrial Production Methods
Industrial production of thiophene derivatives may involve large-scale condensation reactions using automated reactors to ensure consistency and efficiency. The choice of method depends on the desired yield, purity, and application of the final product .
化学反应分析
Types of Reactions
N-cyclooctyl-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the specific reaction and desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides .
科学研究应用
N-cyclooctyl-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide has several scientific research applications:
相似化合物的比较
Similar Compounds
Similar compounds include other thiophene derivatives such as N-cyclohexyl-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide and various substituted thiophenes .
Uniqueness
N-cyclooctyl-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide is unique due to its specific structural features, such as the cyclooctyl and N-methylbenzenesulfonamido groups, which confer distinct electronic and steric properties. These features may result in unique biological activities and applications compared to other thiophene derivatives .
属性
IUPAC Name |
3-[benzenesulfonyl(methyl)amino]-N-cyclooctylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S2/c1-22(27(24,25)17-12-8-5-9-13-17)18-14-15-26-19(18)20(23)21-16-10-6-3-2-4-7-11-16/h5,8-9,12-16H,2-4,6-7,10-11H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYWKUDIIBNIZAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(SC=C1)C(=O)NC2CCCCCCC2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Methyl 4-[1-(4-propylbenzoyl)piperidin-4-YL]benzoate](/img/structure/B2587612.png)
![4-(thiophen-2-yl)-N-[(thiophen-2-yl)methyl]oxane-4-carboxamide](/img/structure/B2587614.png)

![(3,4-difluorophenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2587620.png)
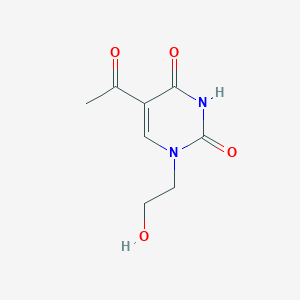
![N-[5-(3,4-diethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2587623.png)
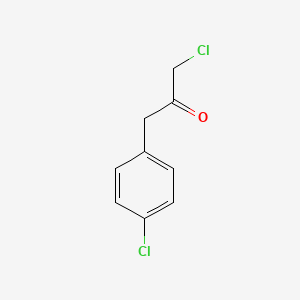
![2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2587625.png)
![Phenyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2587627.png)
![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2587628.png)
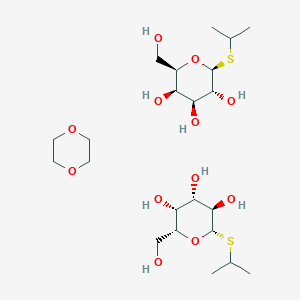
![3-(2,3-dimethylphenyl)-5,6-dimethyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2587630.png)
